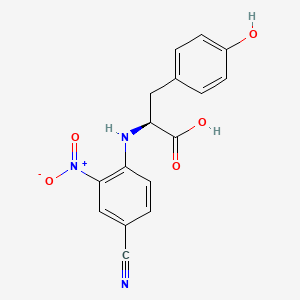
2-(2-Methyl-2-propenoyloxy)ethyl 3-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methyl-2-propenoyloxy)ethyl 3-hydroxybutanoate is an organic compound with the molecular formula C10H16O5 and a molecular weight of 216.23 g/mol . It is also known by its systematic name, butanoic acid, 3-hydroxy-, 2-[(2-methyl-1-oxo-2-propenyl)oxy]ethyl ester . This compound is characterized by the presence of both ester and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-2-propenoyloxy)ethyl 3-hydroxybutanoate typically involves the esterification of 3-hydroxybutanoic acid with 2-(2-methyl-2-propenoyloxy)ethanol . The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced purification techniques, such as chromatography, can further improve the quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methyl-2-propenoyloxy)ethyl 3-hydroxybutanoate undergoes various chemical reactions, including:
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-oxobutanoic acid derivatives.
Reduction: 2-(2-methyl-2-propenoyloxy)ethyl 3-hydroxybutanol.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Methyl-2-propenoyloxy)ethyl 3-hydroxybutanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-Methyl-2-propenoyloxy)ethyl 3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The ester and hydroxyl groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methyl-2-propenoyloxy)ethyl 3-hydroxypropanoate: Similar structure but with a shorter carbon chain.
2-(2-Methyl-2-propenoyloxy)ethyl 3-hydroxyhexanoate: Similar structure but with a longer carbon chain.
Uniqueness
Its balanced molecular structure allows for versatile use in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethyl 3-hydroxybutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-7(2)10(13)15-5-4-14-9(12)6-8(3)11/h8,11H,1,4-6H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEKSKRVDLWLEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OCCOC(=O)C(=C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90698238 |
Source


|
| Record name | 2-[(2-Methylacryloyl)oxy]ethyl 3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90698238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169518-50-7 |
Source


|
| Record name | 2-[(2-Methylacryloyl)oxy]ethyl 3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90698238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopentanecarboxylic acid, 3-(hydroxyimino)-, [S-(E)]- (9CI)](/img/new.no-structure.jpg)

![[(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid](/img/structure/B574052.png)



![[(1H-Benzimidazol-2-ylmethyl)amino]acetonitrile](/img/structure/B574057.png)


